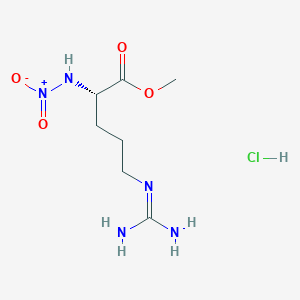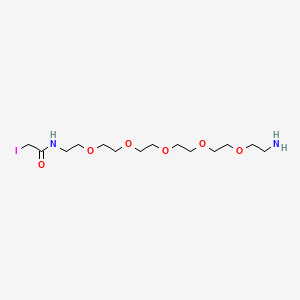![molecular formula C21H27NO6 B11935295 (6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E 6201 is a small molecule compound that functions as a dual inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and fms-like tyrosine kinase 3 (FLT3). It has shown significant potential in the treatment of various cancers, particularly those with specific genetic mutations such as BRAF V600E and FLT3 mutations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E 6201 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via nucleophilic substitution and oxidation reactions.
- Purification and crystallization to obtain the final product with high purity .
Industrial Production Methods
Industrial production of E 6201 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for condensation reactions.
- Continuous flow reactors for nucleophilic substitution.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
化学反应分析
Types of Reactions
E 6201 undergoes various chemical reactions, including:
Oxidation: E 6201 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on E 6201.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying E 6201
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of E 6201 with modified functional groups, which can be used for further research and development .
科学研究应用
E 6201 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancers with specific genetic mutations, such as BRAF V600E and FLT3 mutations.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
作用机制
E 6201 exerts its effects by inhibiting the activity of MEK1 and FLT3 kinases. This inhibition disrupts the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling .
相似化合物的比较
Similar Compounds
Selumetinib: Another MEK inhibitor, but E 6201 has a different binding mode and is effective against certain resistant mutations.
Vemurafenib: A BRAF inhibitor, often used in combination with MEK inhibitors like E 6201 for enhanced efficacy.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases, but E 6201 offers more specificity .
Uniqueness
E 6201 is unique due to its dual inhibition of MEK1 and FLT3, making it effective against cancers with specific genetic mutations that confer resistance to other treatments. Its ability to penetrate the blood-brain barrier also makes it a promising candidate for treating brain metastases .
属性
分子式 |
C21H27NO6 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5?,9-8+ |
InChI 键 |
MWUFVYLAWAXDHQ-WVJVIZISSA-N |
手性 SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(/C=C/C(=O)C(C(CC=C2)O)O)C)C |
规范 SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)

![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)

![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)

![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)
![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)


![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)

![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)

